Propyl palmitate

Übersicht

Beschreibung

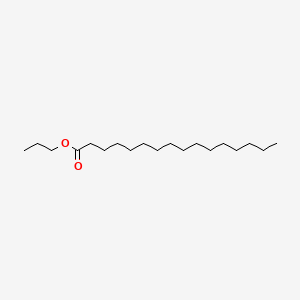

Propyl palmitate is an ester formed from the reaction between propyl alcohol and palmitic acid. It is commonly used in various industries due to its emollient properties, making it a popular ingredient in cosmetics and personal care products. The chemical formula for this compound is C19H38O2.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Propyl palmitate is synthesized through an esterification reaction between propyl alcohol and palmitic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction can be represented as follows:

C3H7OH+C16H32O2→C19H38O2+H2O

Industrial Production Methods: In industrial settings, this compound is produced using a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Analyse Chemischer Reaktionen

Reaction Parameters and Kinetics

The esterification of palmitic acid with methanol (as a model for propanol reactions) was studied using Amberlyst 15 ion-exchange resin as a catalyst. Key findings include:

-

Activation energies : Forward reaction (11.552 kJ/mol) and backward reaction (5.464 kJ/mol) .

-

Effect of temperature : Conversion rates increase with temperature, limited by catalyst stability (≤373 K) .

-

Catalyst loading : Optimal performance at 5 g catalyst/liter, with higher loadings showing diminishing returns .

| Variable | Effect on Reaction | Optimal Condition |

|---|---|---|

| Temperature | Sharp increase in reaction rate with temperature (343–373 K) | 373 K |

| Catalyst loading | Conversion improves with higher loadings up to 5 g/L; plateaus beyond | 5 g/L |

| Molar ratio (methanol:acid) | Higher methanol excess (1:4–1:10) enhances equilibrium conversion | 1:10 ratio |

Encapsulation Reactions

Propyl palmitate is encapsulated into microcapsules (MPCM) via absorption polymerization using ethylene glycol (EG) and methyl methacrylate (MMA). The process involves:

-

Absorption of this compound/MMA mixture into EG.

-

Polymerization with emulsifiers (Span 80/Tween 80) and initiators (APS/NaHSO₃) .

This method achieves encapsulation efficiencies >100% due to MMA homopolymerization, enhancing thermal stability (e.g., MPCM-80/EG-10: φ = 72.0%, ΔHₘ = 152.0 J/g) .

Thermal Degradation and Stability

This compound undergoes thermal degradation characterized by a single weight-loss stage. Key TGA data from studies:

| Sample | T₅% (°C) | Tₘₐₓ (°C) | Mass Change (35–250°C) | Residue at 700°C |

|---|---|---|---|---|

| This compound | 167.0 | 232.6 | 93.2% | 6.8% |

| MPCM-50/EG-6 | 183.3 | 239.5 | 75.4% | 11.6% |

| PMMA | 337.5 | 382.3 | 0.3% | 0.2% |

The higher T₅% and Tₘₐₓ of composites (e.g., MPCM-50/EG-6) compared to pure this compound indicate enhanced thermal stability due to PMMA encapsulation .

Wissenschaftliche Forschungsanwendungen

Thermal Energy Storage

Phase Change Materials (PCMs)

Propyl palmitate is primarily recognized for its role as a phase change material (PCM) due to its favorable thermal properties. It has an average phase transition temperature of approximately 18.3 °C and a latent heat of fusion around 168.3 J/g, making it suitable for thermal energy storage applications.

Case Study: MPCM/EG Composites

A recent study developed microencapsulated phase change materials (MPCMs) using this compound as the core material encapsulated in polymethyl methacrylate (PMMA) and supported by expanded graphite (EG). The resulting composites exhibited high thermal conductivity (3.38 W/(m·K)) and latent heat capacity (152.0 J/g) with excellent thermal stability and low leakage rates . These characteristics make them ideal for applications in:

- Building Energy Conservation : Enhancing energy efficiency in buildings by regulating indoor temperatures.

- Renewable Energy Systems : Improving the efficiency of solar energy harvesting systems.

- Microelectronics : Providing thermal protection for sensitive electronic components.

Cosmetic Applications

This compound is commonly used in cosmetic formulations as an emollient and skin conditioning agent. Its properties help to enhance the texture and spreadability of creams and lotions, making it a popular ingredient in:

- Moisturizers : Providing hydration while improving the feel of the product on the skin.

- Sunscreens : Acting as a solvent for UV filters and enhancing product stability.

Safety Assessments

Safety assessments have shown that this compound is non-irritating and non-sensitizing to the skin, making it suitable for use in personal care products .

Food Industry Applications

In the food sector, this compound serves as a food additive and flavoring agent. It is utilized primarily for its ability to improve texture and stability in various food products.

Functional Properties

- Stabilizer : Enhancing the texture of emulsions and preventing separation.

- Flavor Carrier : Acting as a solvent for flavor compounds, improving their distribution within food products.

Summary of Properties and Applications

The following table summarizes the key properties of this compound along with its applications:

| Property/Application | Details |

|---|---|

| Phase Transition Temperature | Approximately 18.3 °C |

| Latent Heat of Fusion | ~168.3 J/g |

| Thermal Conductivity | 3.38 W/(m·K) (in MPCM/EG composites) |

| Cosmetic Uses | Emollient, skin conditioner, stabilizer in creams and lotions |

| Food Industry Uses | Stabilizer, flavor carrier |

| Safety Profile | Non-irritating, non-sensitizing |

Wirkmechanismus

The mechanism of action of propyl palmitate primarily involves its interaction with lipid membranes. As an ester, it can integrate into lipid bilayers, affecting their fluidity and permeability. This property makes it useful in formulations designed to enhance the delivery of active ingredients through the skin. Additionally, its emollient properties help to soften and smooth the skin by forming a protective barrier that reduces water loss.

Vergleich Mit ähnlichen Verbindungen

Isopropyl palmitate: An ester of isopropyl alcohol and palmitic acid, commonly used in cosmetics for its emollient properties.

Ethyl palmitate: An ester of ethyl alcohol and palmitic acid, also used in personal care products.

Methyl palmitate: An ester of methyl alcohol and palmitic acid, used in various industrial applications.

Comparison: this compound is unique in its balance of emollient properties and compatibility with a wide range of formulations. Compared to isothis compound, it has a slightly different molecular structure, which can affect its solubility and interaction with other ingredients. Ethyl and methyl palmitates have shorter alkyl chains, which can influence their physical properties and applications.

Biologische Aktivität

Propyl palmitate, a fatty acid ester derived from palmitic acid and propanol, has garnered attention in various fields including pharmaceuticals, food technology, and materials science due to its unique biological properties. This article explores the biological activity of this compound, focusing on its anti-inflammatory effects, applications in drug delivery systems, and its role as a phase change material (PCM).

Chemical Structure and Properties

This compound is chemically represented as CH₃(CH₂)₁₂COOC₃H₇. It is a colorless liquid at room temperature and is known for its emulsifying and solubilizing properties. Its low toxicity profile makes it suitable for use in cosmetic and pharmaceutical formulations.

Anti-Inflammatory Activity

Research has indicated that fatty acid esters, including this compound, exhibit significant anti-inflammatory properties. A study on related compounds, methyl palmitate and ethyl palmitate, demonstrated their effectiveness in reducing inflammation in various experimental models. These compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential similar effect for this compound .

Table 1: Summary of Anti-Inflammatory Effects of Fatty Acid Esters

| Compound | Inhibition of TNF-α | Inhibition of IL-6 | Reduction of Edema |

|---|---|---|---|

| Methyl Palmitate | Yes | Yes | Yes |

| Ethyl Palmitate | Yes | Yes | Yes |

| This compound | TBD | TBD | TBD |

TBD : To be determined through further research.

Applications in Drug Delivery Systems

This compound has been studied for its role as an excipient in pharmaceutical formulations. Its properties allow it to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). For instance, it can serve as a lubricant or oily carrier in transdermal drug delivery systems, facilitating the permeation of drugs through biological membranes .

Case Study: Transdermal Drug Delivery

A study investigated the use of this compound in formulating a transdermal delivery system for leflunomide. The results indicated that this compound improved the physicochemical characteristics of the formulation, leading to enhanced anti-psoriatic activity .

Phase Change Material (PCM) Properties

This compound is also recognized for its thermal properties and is utilized as a phase change material (PCM). Its ability to absorb and release heat during phase transitions makes it valuable in thermal energy storage applications. A recent study highlighted its effectiveness when encapsulated within polymer matrices, demonstrating improved thermal stability and encapsulation efficiency .

Table 2: Thermal Properties of this compound-Based Composites

| Property | Value |

|---|---|

| Melting Point | 25 °C |

| Thermal Conductivity | TBD |

| Encapsulation Efficiency | >100% (theoretical) |

TBD : To be determined through further research.

Safety Profile

The safety assessment of this compound indicates that it is well tolerated when applied dermally. Studies have shown no significant dermal toxicity associated with its use, making it suitable for cosmetic applications .

Eigenschaften

IUPAC Name |

propyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(20)21-18-4-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEKZXQKGTDVSKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073955 | |

| Record name | Hexadecanoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2239-78-3 | |

| Record name | Propyl palmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2239-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid, propyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.095 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.